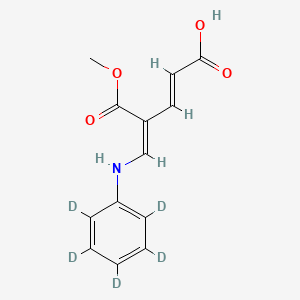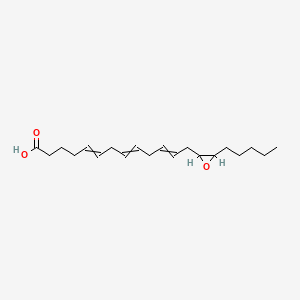
Hydroxyterbinafine b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyterbinafine b-D-glucuronide is a derivative of terbinafine, an allylamine antifungal agent. This compound is formed by the glucuronidation of hydroxyterbinafine, which involves the addition of a glucuronic acid moiety. It is known for its antifungal properties and has been studied for its potential therapeutic and toxic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.
Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.
Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.
Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of hydroxyterbinafine b-D-glucuronide involves the inhibition of fungal squalene monooxygenase, an enzyme crucial for ergosterol synthesis in fungal cell walls. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death .
Comparación Con Compuestos Similares
Similar Compounds
Terbinafine: The parent compound of hydroxyterbinafine b-D-glucuronide, known for its antifungal properties.
Hydroxyterbinafine: A hydroxylated derivative of terbinafine with similar antifungal activity.
Morphine-6-glucuronide: Another glucuronide compound with significant biological activity, used as an analgesic.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its parent compound and other similar compounds .
Propiedades
Número CAS |
99473-12-8 |
|---|---|
Fórmula molecular |
C27H33NO7 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1 |
Clave InChI |
XWKOYVRIRYSRSH-APVLZFLUSA-N |
SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
SMILES isomérico |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Sinónimos |
(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)









